BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 3-Phenylpropyl Acetate:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Phenylpropyl! acetate

Cat. No.: B089845

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-Phenylpropyl acetate, a common fragrance and flavoring agent. The following sections
detalil its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of 3-Phenylpropyl acetate is corroborated by the following
spectroscopic data, which are summarized in the tables below for clarity and comparative
analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 1: *H NMR Spectroscopic Data for 3-Phenylpropyl Acetate (Solvent: CDCIs)
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
7.33-7.17 m - 5H Ar-H
4.08 t 6.5 2H -O-CHa2-
2.68 t 7.6 2H Ar-CHz-
2.05 s - 3H -C(=0)-CHs
1.97 quint 7.5 2H -CH2-CH2-CHz2-

Table 2: 13C NMR Spectroscopic Data for 3-Phenylpropyl Acetate (Solvent: CDCIs)

Chemical Shift (6) ppm

Carbon Atom Assignment

171.1 C=0

141.1 Quaternary Ar-C
128.4 Ar-CH

128.3 Ar-CH

126.0 Ar-CH

63.8 -O-CHa-

32.1 Ar-CHz-

30.1 -CH2-CH2-CHa2-
20.9 -C(=0)-CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for 3-Phenylpropyl Acetate
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch
~1735 Strong Ester C=0 stretch
~1240 Strong Ester C-O stretch
~1600, ~1495, ~1450 Medium-Weak Aromatic C=C bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Table 4: Mass Spectrometry Data (Electron lonization - El) for 3-Phenylpropyl Acetate

Mass-to-Charge Ratio

(miz) Relative Abundance (%) Proposed Fragment
178 ~10 [M]* (Molecular lon)
118 100 [CoH10]*

117 ~73 [CoHo]*

91 ~34 [C7H7]* (Tropylium ion)
43 ~41 [CHsCOJ*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation:
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e Accurately weigh 5-25 mg of 3-Phenylpropyl acetate for H NMR or 20-50 mg for 3C NMR.
[1]

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) in a
clean, dry vial.[1]

« Filter the solution through a pipette with a small cotton or glass wool plug to remove any
particulate matter.

o Transfer the filtered solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]
e Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe to the desired nucleus (*H or 13C).

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g.,
number of scans, spectral width, relaxation delay).[1]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

» Place one to two drops of neat 3-Phenylpropyl acetate onto the surface of a clean, dry salt
plate (e.g., NaCl or KBr).

e Place a second salt plate on top of the first to create a thin liquid film.
o Carefully place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

Data Acquisition:
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e Record a background spectrum of the empty spectrometer.
e Place the sample holder with the prepared salt plates into the instrument's beam path.

e Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-
400 cm™1).

e The instrument's software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron lonization - El)

Sample Introduction and lonization:

o The 3-Phenylpropyl acetate sample is introduced into the mass spectrometer, often via a
gas chromatograph (GC-MS) for separation from any impurities.

 In the ion source, the sample molecules are bombarded with a high-energy beam of
electrons (typically 70 eV).

e This bombardment results in the ejection of an electron from the molecule, forming a
positively charged molecular ion ([M]*) and various fragment ions.

Mass Analysis and Detection:
e The positively charged ions are accelerated by an electric field into the mass analyzer.

e The mass analyzer, typically a quadrupole or a magnetic sector, separates the ions based on
their mass-to-charge (m/z) ratio.

e Adetector at the end of the mass analyzer records the abundance of each ion at a specific
m/z value.

e The resulting data is plotted as a mass spectrum, showing the relative abundance of each
ion.

Visualization of Methodologies
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The following diagrams illustrate the logical flow of spectroscopic analysis and a general
experimental workflow.
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Caption: Logical relationship of spectroscopic data to the structural elucidation of 3-
Phenylpropyl acetate.
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Caption: Generalized experimental workflow for the spectroscopic analysis of 3-Phenylpropyl
acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Phenylpropyl Acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089845#spectroscopic-data-for-3-phenylpropyl-
acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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